4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde
Beschreibung
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C10H6N2O3S It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a thiophene ring with an aldehyde functional group
Eigenschaften
Molekularformel |
C10H6N2O3S |
|---|---|
Molekulargewicht |
234.23g/mol |
IUPAC-Name |
4-(3-nitropyridin-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H6N2O3S/c13-4-7-5-16-6-8(7)10-9(12(14)15)2-1-3-11-10/h1-6H |
InChI-Schlüssel |
IZRIATVCRNIOIS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C2=CSC=C2C=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=CSC=C2C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2-pyridinecarboxaldehyde to introduce the nitro group, followed by the formation of the thiophene ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-{3-Nitro-2-pyridinyl}-3-thiophenecarboxylic acid.
Reduction: Formation of 4-{3-Amino-2-pyridinyl}-3-thiophenecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{3-Nitro-2-pyridinyl}-2-thiophenecarbaldehyde
- 4-{3-Nitro-2-pyridinyl}-5-thiophenecarbaldehyde
- 4-{3-Nitro-2-pyridinyl}-3-furancarbaldehyde
Uniqueness
4-(3-Nitropyridin-2-yl)thiophene-3-carbaldehyde is unique due to the specific positioning of the nitro group on the pyridine ring and the presence of the thiophene ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
